![molecular formula C7H6BrN3 B079505 4-bromo-1H-indazol-3-amine CAS No. 914311-50-5](/img/structure/B79505.png)
4-bromo-1H-indazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-bromo-1H-indazol-3-amine” is a chemical compound with the CAS Number: 914311-50-5. It has a molecular weight of 212.05 . This compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of indazole derivatives like “4-bromo-1H-indazol-3-amine” can be achieved through various methods. One such method involves the microwave heating of 2-halobenzaldehydes or 2-haloacetophenones with phenylhydrazines at 160°C for 10 minutes. This process quantitatively yields the arylhydrazones, which are further cyclized to give 1-aryl-1H-indazoles via CuI/diamine-catalyzed N-arylation under microwave heating .
Molecular Structure Analysis
The molecular structure of “4-bromo-1H-indazol-3-amine” can be represented by the InChI Code: 1S/C7H6BrN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H, (H3,9,10,11). The InChI key for this compound is IXXXOIXGQFPLIH-UHFFFAOYSA-N .
Chemical Reactions Analysis
Indazole derivatives, including “4-bromo-1H-indazol-3-amine”, have been found to exhibit a wide range of chemical reactions. For instance, they can undergo Suzuki-coupling reactions when coupled with various substituted boronic acid esters .
Physical And Chemical Properties Analysis
“4-bromo-1H-indazol-3-amine” is a solid compound . It has a molecular formula of C7H6BrN3 and a molecular weight of 212.05 . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Synthesis of Lenacapavir
4-bromo-1H-indazol-3-amine is a heterocyclic fragment used in the synthesis of Lenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections . A new approach to synthesizing 7-bromo-4-chloro-1H-indazol-3-amine from inexpensive 2,6-dichlorobenzonitrile has been described . This synthetic method utilizes a two-step sequence including regioselective bromination and heterocycle formation with hydrazine to give the desired product .
Antitumor Activity
A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for their inhibitory activities against human cancer cell lines . Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line . Moreover, compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Treatment of Alzheimer’s Disease
3-Aminoindazoles, a class of heterocyclic structures common to many biologically active compounds, are found in the glycogen synthase 3β inhibitor 1, a substance having potential for the treatment of Alzheimer’s disease .
Treatment for Iron Deficiency
The 3-aminoindazole structure was developed as a possible treatment for iron deficiency .
Suppression of Tumor Growth
Linifanib, a potent tyrosine kinase receptor inhibitor used to suppress tumor growth, contains the 1H-indazole-3-amine structure .
Treatment of Human Immunodeficiency Virus (HIV)
Gilead developed Lenacapavir, which exhibits high potency in the treatment of human immunodeficiency virus (HIV) .
Wirkmechanismus
Target of Action
The primary target of 4-bromo-1H-indazol-3-amine is the tyrosine kinase receptor . This receptor plays a crucial role in many cellular processes, including cell growth and differentiation, metabolism, and immune response .
Mode of Action
4-bromo-1H-indazol-3-amine interacts with its target by acting as an effective hinge-binding fragment . In the case of the tyrosine kinase receptor, it binds effectively with the hinge region, which is a critical part of the receptor’s activation process .
Biochemical Pathways
The interaction of 4-bromo-1H-indazol-3-amine with the tyrosine kinase receptor affects various biochemical pathways. The most significant of these is the inhibition of tumor growth . By binding to the tyrosine kinase receptor, the compound can suppress the growth of tumors, making it a potential therapeutic agent for cancer .
Pharmacokinetics
The compound’s high solubility in water and other polar solvents suggests that it may have good bioavailability .
Result of Action
The primary result of 4-bromo-1H-indazol-3-amine’s action is the inhibition of cell growth . Specifically, it has been found to inhibit the growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
Action Environment
The action, efficacy, and stability of 4-bromo-1H-indazol-3-amine can be influenced by various environmental factors. For instance, the compound’s synthesis involves a two-step sequence, including regioselective bromination and heterocycle formation with hydrazine, which can be performed smoothly under mild conditions . This suggests that the compound’s action may be sensitive to changes in temperature and pH .
Safety and Hazards
Zukünftige Richtungen
Indazole derivatives, including “4-bromo-1H-indazol-3-amine”, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities. They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, the future directions for this compound could involve further exploration of its biological activities and potential applications in drug development.
Eigenschaften
IUPAC Name |
4-bromo-1H-indazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXXOIXGQFPLIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475006 |
Source
|
Record name | 4-bromo-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-indazol-3-amine | |
CAS RN |
914311-50-5 |
Source
|
Record name | 4-bromo-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.